
4-Tert-butoxy-3-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butoxy-3-hydroxybenzoic acid is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, featuring a tert-butoxy group and a hydroxyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-tert-butylphenol with carbon dioxide in the presence of a base, followed by oxidation to introduce the hydroxyl group . Another method includes the Friedel-Crafts alkylation of 3-hydroxybenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butoxy-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-tert-butoxy-3-ketobenzoic acid, while reduction can produce 4-tert-butoxy-3-hydroxybenzyl alcohol .
Applications De Recherche Scientifique
4-Tert-butoxy-3-hydroxybenzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Tert-butoxy-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity . These properties make it a valuable compound in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain reactions.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains two tert-butyl groups, providing even greater steric hindrance and different reactivity compared to 4-Tert-butoxy-3-hydroxybenzoic acid.
4-Tert-butylphenol: Lacks the hydroxyl group, resulting in different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both the tert-butoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H14O4/c1-11(2,3)15-9-5-4-7(10(13)14)6-8(9)12/h4-6,12H,1-3H3,(H,13,14) |
Clé InChI |
NVWKOWSXTLOVRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=C(C=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


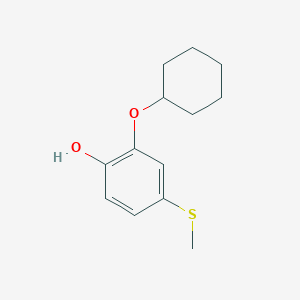

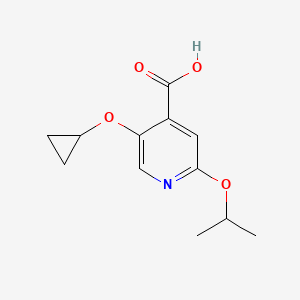
![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)

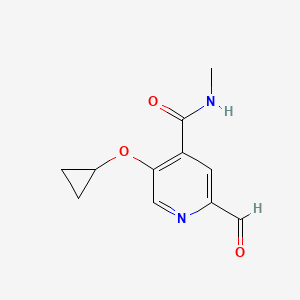
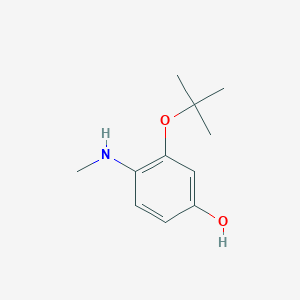
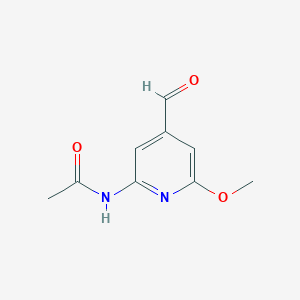
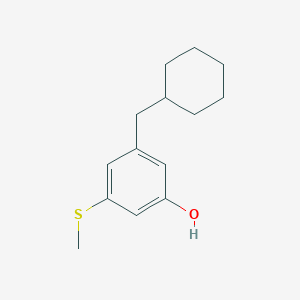
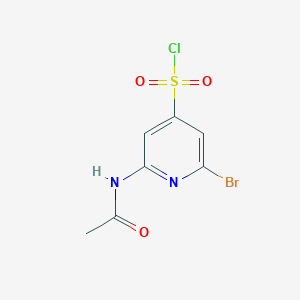
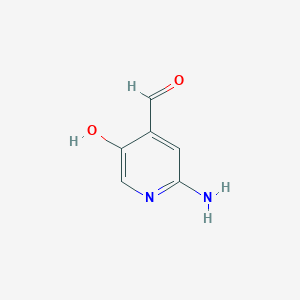
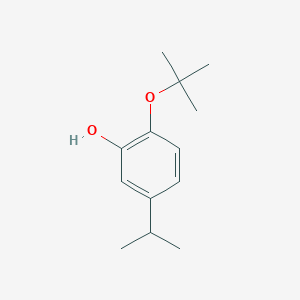
![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)

